十四酸,2-羟基-3-(1-氧代丁氧基)丙酯

描述

Synthesis Analysis

The synthesis of related compounds such as tetronic acids and tetradecanoic acids has been described. For instance, optically active γ-hydroxy-α,β-acetylenic esters, which are precursors to tetronic acids, are synthesized through an enantioselective reaction involving methyl propiolate and aliphatic or aromatic aldehydes . Tetradecanoic acids labeled with carbon-13 at specific positions have been synthesized using various starting materials and reactions, including the treatment of 1-bromotridecane with K13CN and subsequent hydrolysis to yield the desired acid .

Molecular Structure Analysis

The molecular structure of tetradecanoic acid derivatives can be complex, and the synthesis methods mentioned provide optically active compounds, indicating that these molecules have chiral centers. The regiospecific hydration of γ-hydroxy-α,β-acetylenic esters to form tetronic acids suggests that the resulting compounds have specific three-dimensional structures that are important for their activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetradecanoic acid derivatives and related compounds include enantioselective reactions, regiospecific hydration, and various other reactions to introduce carbon-13 labels . These reactions are crucial for obtaining compounds with the desired structural and stereochemical properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester, are not directly discussed, the synthesis of similar compounds suggests that these properties can be inferred from the structure. For example, the presence of ester functional groups and the length of the carbon chain in tetradecanoic acid derivatives would influence their solubility, melting point, and reactivity . The optically active nature of tetronic acids also suggests that they may interact with polarized light, which is an important physical property .

科学研究应用

酶促转化研究

使用氘代十四酸研究了 (Z)-11-十四烯酸酶促转化为 (E,E)-10,12-十四二烯酸。这些研究突出了 C10-H 去除对氘代取代的敏感性,表明去饱和酶反应机制涉及缓慢的初始 C10-H 键断裂。对酶促途径的这种见解对于理解脂肪酸代谢及其在生物化学和分子生物学中的应用至关重要 (Rodríguez, Camps, & Fabriàs, 2001).

化学合成和结构研究

合成源自 6-甲基-5-庚烯-2-酮的含四氢吡喃环的羧酸、酯、醇和醚的研究包括与十四酸酯结构相关的化合物。这些合成途径为开发具有在有机合成和材料科学中潜在应用的新化学实体奠定了基础 (Hanzawa 等人,2012).

新型不对称合成

开发了一种区域选择性水合 γ-羟基-α,β-炔烃酯的新方法,导致四酮酸的不对称合成。该方法为光学活性化合物的合成提供了新途径,这在药物研究和开发中至关重要 (Rajaram & Pu, 2006).

聚甘油和脂肪酸酯的乳化作用

生产和研究不同酯化程度的聚甘油和脂肪酸酯的乳化性能,包括十四酸(肉豆蔻酸),揭示了它们在食品、化妆品和制药工业中作为乳化剂的潜力。了解这些特性有助于设计更好的产品和在各个工业部门的应用 (Shikhaliev 等人,2016).

属性

IUPAC Name |

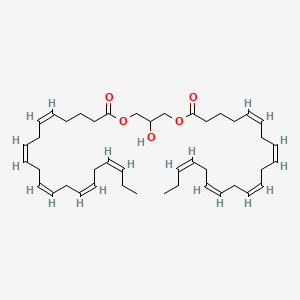

(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBYUOWJONTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

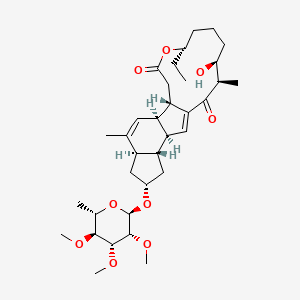

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

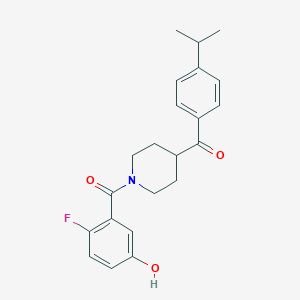

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

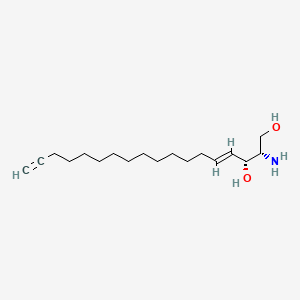

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)

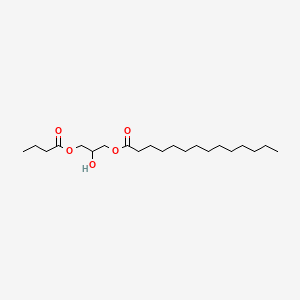

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)